molecular formula C8H10O3 B3021992 trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid CAS No. 286443-22-9

trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid

Cat. No.: B3021992
CAS No.: 286443-22-9
M. Wt: 154.16
InChI Key: WELZENHDPWSVPL-UHFFFAOYSA-N
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Description

Trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid: . This compound is characterized by its unique structure, which includes an ethynyl group, a hydroxy group, and a carboxylic acid group attached to a cyclobutane ring.

Preparation Methods

The synthesis of trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid involves several key steps. One common method includes the use of a Tl(III)-catalyzed ring contraction reaction to provide the trans-1,3-difunctionalized five-membered ring through a diastereoselective method . Other key steps in the synthesis may involve reactions such as Bartoli’s reaction and Heck coupling reaction . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

Trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other saturated hydrocarbons.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents such as halides or sulfonates.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid can be compared with other similar compounds, such as:

    This compound derivatives: These compounds have similar structures but different functional groups attached to the cyclobutane ring.

    Cyclobutane carboxylic acids: These compounds share the cyclobutane ring and carboxylic acid group but may have different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid is a cyclobutane derivative that has garnered attention due to its unique structural features and potential biological activities. With a molecular formula of C8_8H10_{10}O3_3 and a molecular weight of 154.16 g/mol, this compound is characterized by the presence of an ethynyl group, a hydroxy group, and a carboxylic acid group positioned in a trans configuration on the cyclobutane ring. This structural arrangement is crucial for its interactions with biological targets, influencing its pharmacological potential.

Structural Characteristics

The structural features of this compound include:

  • Cyclic Structure : The cyclobutane ring provides rigidity, which can affect the compound's reactivity.
  • Functional Groups : The presence of polar functional groups (hydroxy and carboxylic acid) enhances solubility in polar solvents, facilitating biological interactions.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural similarities to other bioactive compounds indicate potential mechanisms involving modulation of metabolic pathways or enzyme activities.
  • Enzyme Interaction : Interaction studies have shown that this compound may bind to specific proteins or enzymes. This binding could lead to inhibition or modulation of biological pathways critical for disease progression.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that further investigation into this compound could reveal similar effects.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Hydroxyalkanoic Acids : Research on (R)-3-hydroxydecanoic acid showed enhanced anticancer activity when conjugated with peptides, indicating that similar modifications to this compound could enhance its therapeutic efficacy .
  • Comparative Studies : The compound's unique structure was compared with other cyclobutane derivatives, highlighting its potential for distinct biological interactions due to the presence of both ethynyl and hydroxy groups .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, allowing for its production in laboratory settings. Its unique structure opens up applications in medicinal chemistry, particularly in drug design targeting specific biological pathways.

Comparison with Similar Compounds

A comparison table illustrates how this compound differs from structurally similar compounds:

Compound NameStructure TypeUnique Features
3-Methylcyclobutane-1-carboxylic acidCyclobutane derivativeLacks ethynyl and hydroxy groups
cis-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acidIsomerDifferent spatial arrangement
4-Hydroxy-L-prolineAmino acid derivativeContains an amino group instead of a hydroxy group
2-Hydroxypropanoic acidSimple carboxylic acidSimpler structure without cyclic components

The distinctive features of this compound suggest unique reactivity and potential applications in medicinal chemistry .

Properties

IUPAC Name

3-ethynyl-3-hydroxy-1-methylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-8(11)4-7(2,5-8)6(9)10/h1,11H,4-5H2,2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELZENHDPWSVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C#C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601185752, DTXSID301193603
Record name trans-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301193603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286443-22-9, 286442-92-0
Record name trans-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301193603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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